molecular formula C25H29N3O4S B257486 N-[4-(DIMETHYLAMINO)BENZYL]-5-(3,4-DIMETHYLPHENYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3-ISOXAZOLECARBOXAMIDE

N-[4-(DIMETHYLAMINO)BENZYL]-5-(3,4-DIMETHYLPHENYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3-ISOXAZOLECARBOXAMIDE

Cat. No.: B257486
M. Wt: 467.6 g/mol
InChI Key: LNBSIFOYRQHNEV-UHFFFAOYSA-N
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Description

N-[4-(DIMETHYLAMINO)BENZYL]-5-(3,4-DIMETHYLPHENYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3-ISOXAZOLECARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethylamino group, a dimethylphenyl group, and an isoxazole ring, making it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(DIMETHYLAMINO)BENZYL]-5-(3,4-DIMETHYLPHENYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3-ISOXAZOLECARBOXAMIDE typically involves multiple steps, including the formation of the isoxazole ring and the introduction of the dimethylamino and dimethylphenyl groups. Common synthetic routes may include:

    Formation of Isoxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Dimethylamino Group: This step may involve nucleophilic substitution reactions.

    Attachment of Dimethylphenyl Group: This can be done through Friedel-Crafts alkylation or acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(DIMETHYLAMINO)BENZYL]-5-(3,4-DIMETHYLPHENYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(DIMETHYLAMINO)BENZYL]-5-(3,4-DIMETHYLPHENYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(DIMETHYLAMINO)BENZYL]-5-(3,4-DIMETHYLPHENYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3-ISOXAZOLECARBOXAMIDE: shares structural similarities with other isoxazole derivatives and compounds containing dimethylamino or dimethylphenyl groups.

Uniqueness

  • The unique combination of functional groups in this compound provides distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it an interesting subject for further research and development.

Properties

Molecular Formula

C25H29N3O4S

Molecular Weight

467.6 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C25H29N3O4S/c1-17-5-8-20(13-18(17)2)24-14-23(26-32-24)25(29)28(22-11-12-33(30,31)16-22)15-19-6-9-21(10-7-19)27(3)4/h5-10,13-14,22H,11-12,15-16H2,1-4H3

InChI Key

LNBSIFOYRQHNEV-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=C(C=C3)N(C)C)C4CCS(=O)(=O)C4)C

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=C(C=C3)N(C)C)C4CCS(=O)(=O)C4)C

Origin of Product

United States

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